(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid

Übersicht

Beschreibung

“(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid” is also known as Boc-(2R,3R)-Apns-OH, (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-phenylbutanoic acid, N-BOC-(2R,3R)-2-HYDROXY-3-AMINO-4-PHENYLBUTANOIC ACID .

Molecular Structure Analysis

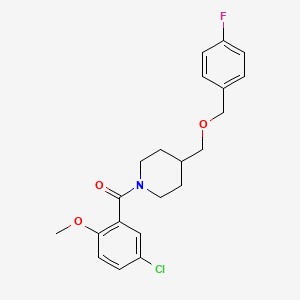

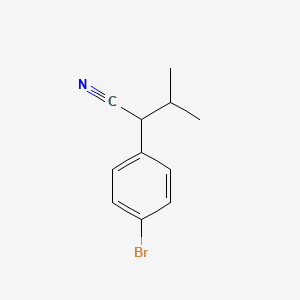

The molecular formula of “(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid” is C15H21NO5 . The SMILES string is CC(C)(C)OC(=O)NC@HC@@HC(O)=O .

Physical And Chemical Properties Analysis

“(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid” has a molecular weight of 295.33 . It has a melting point of 158-164 °C .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Diastereoselective Synthesis

(2R, 3S)-N-Boc-2-amino-3-hydroxy-1-phenylbutane and similar compounds have been utilized in the diastereoselective synthesis of β, γ-diamino acids. This involves SN2 type substitution and oxidation processes (Kano, Yokomatsu, Iwasawa, & Shibuya, 1988).

Synthesis of HIV Protease Inhibitors

An efficient synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component in HIV protease inhibitors, has been reported. It highlights the importance of this compound in medical chemistry (Shibata, Itoh, & Terashima, 1998).

Chemical and Biochemical Synthesis

This acid is also a precursor for Angiotensin Converting Enzyme (ACE) inhibitors. Various chemical and biochemical methods for its synthesis have been compared, emphasizing its significance in pharmaceutical synthesis (Schmidt et al., 1992).

Biological and Enzymatic Studies

Kynureninase-Catalyzed Hydrolysis

2-Amino-4-hydroxy-4-phenylbutyric acid formation has been observed during the kynureninase-catalyzed hydrolysis of kynurenine. This discovery provides empirical evidence for enzyme mechanisms proceeding through a beta-carbanionic intermediate (Bild & Morris, 1984).

Enzyme Membrane Reactor Studies

The synthesis of (R)-2-Hydroxy-4-phenylbutyric acid via enzymatic reduction in enzyme membrane reactors has been explored, showing its potential in biotechnological applications (Schmidt et al., 1992).

Ester Synthesis and Application

A study on the synthesis of (2S,3R)-3-amino-2-hydroxy-4-(4'-hydroxyphenyl)butanoic acid and its application in synthesizing aminopeptidase inhibitors demonstrates its versatility in medicinal chemistry (Moon & Huh, 1991).

Applications in Peptide and Protein Chemistry

Peptide Bond Formation

Studies on amino acids and peptides have utilized compounds like (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid in peptide bond formation, demonstrating its importance in peptide synthesis (Pedersen et al., 1982).

Protein-Protein Interaction Studies

The incorporation of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline into peptides for studies in protein-protein interactions shows the broader implications of these compounds in biochemical research (Tressler & Zondlo, 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

(2R,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-11(12(17)13(18)19)9-10-7-5-4-6-8-10/h4-8,11-12,17H,9H2,1-3H3,(H,16,20)(H,18,19)/t11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTRKISIDQZUQX-VXGBXAGGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)[C@H](C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxylate](/img/structure/B2982784.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-mesitylethanone hydrobromide](/img/structure/B2982785.png)

![3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2982786.png)

![[3-(1-Isopropyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride](/img/no-structure.png)

![4-acetyl-N-[(5-chloro-2-methylphenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2982794.png)

![5-bromo-2-chloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide](/img/structure/B2982795.png)

![2-{[2-chloro-5-(hydroxymethyl)phenyl]amino}-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2982800.png)